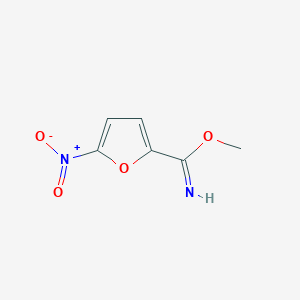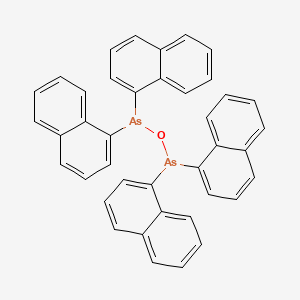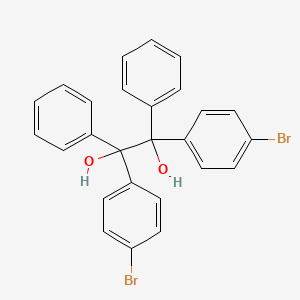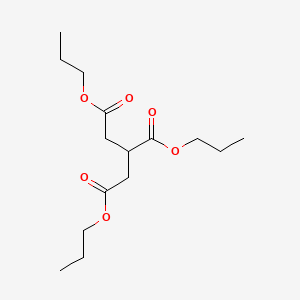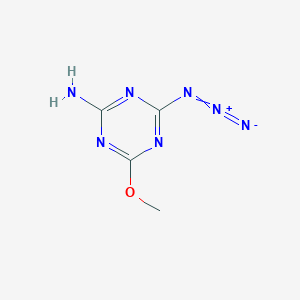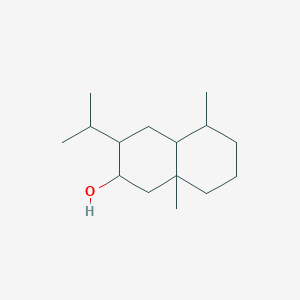
2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- is a complex organic compound with a unique structure. It belongs to the class of naphthalenols, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by its decahydro structure, indicating the presence of ten hydrogen atoms, and its specific methyl and isopropyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- typically involves the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process. The reaction conditions usually include temperatures ranging from 100°C to 200°C and pressures between 10 to 50 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common. These reactions often require the presence of a catalyst or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-
- 2-Naphthalenol, decahydro-
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
Uniqueness
2-Naphthalenol, decahydro-5,8a-dimethyl-3-(1-methylethyl)- stands out due to its specific substitution pattern and decahydro structure. These features confer unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6605-70-5 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C15H28O/c1-10(2)12-8-13-11(3)6-5-7-15(13,4)9-14(12)16/h10-14,16H,5-9H2,1-4H3 |
InChI Key |
SUYTUMMTMMSGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1CC(C(C2)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)


![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
